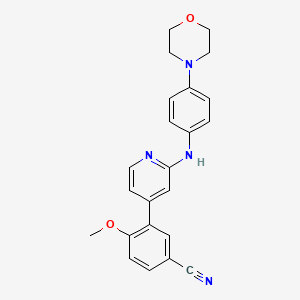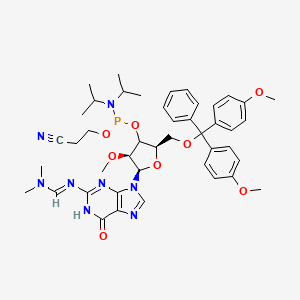![molecular formula C26H29ClN6O3 B12371646 8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MR24 is a potent and selective inhibitor of mammalian STE20-like kinase 3 (MST3) and mammalian STE20-like kinase 4 (MST4). It is known for its high selectivity, with EC50 values of 57 nM for MST3 and 583 nM for MST4 . This compound is non-cytotoxic and cell-permeable, making it a valuable tool in scientific research, particularly in studies related to cell cycle regulation and kinase signaling pathways .
Méthodes De Préparation
The synthesis of MR24 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidin-7-one core, followed by the introduction of various substituents to achieve the desired selectivity and potency. The synthetic route typically involves:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a series of condensation and cyclization reactions.
Introduction of substituents: Various substituents are introduced to the core structure through nucleophilic substitution and other functional group transformations.
Analyse Des Réactions Chimiques
MR24 undergoes several types of chemical reactions, including:
Oxidation: MR24 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: MR24 can undergo nucleophilic substitution reactions, where various nucleophiles replace specific substituents on the molecule.
Hydrolysis: Under acidic or basic conditions, MR24 can be hydrolyzed to form different hydrolysis products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
MR24 has a wide range of scientific research applications, including:
Cell Cycle Studies: MR24 is used to study the regulation of the cell cycle, particularly the G1 phase, as it increases the number of cells in this phase.
Kinase Signaling Pathways: The compound is valuable in research focused on kinase signaling pathways, especially those involving MST3 and MST4.
Cancer Research: Due to its ability to induce cell cycle arrest, MR24 is used in cancer research to explore potential therapeutic strategies.
Drug Development: MR24 serves as a lead compound in the development of new kinase inhibitors for various therapeutic applications.
Mécanisme D'action
MR24 exerts its effects by selectively binding to and inhibiting MST3 and MST4 kinases. This inhibition leads to an increase in the number of cells in the G1 phase of the cell cycle, thereby causing cell cycle arrest . The molecular targets of MR24 are the active sites of MST3 and MST4, where it competes with ATP for binding. This inhibition disrupts the kinase signaling pathways, leading to various downstream effects, including changes in cell cycle progression and cellular responses .
Comparaison Avec Des Composés Similaires
MR24 is unique in its high selectivity for MST3 and MST4 compared to other kinase inhibitors. Similar compounds include:
G-5555: A derivative of MR24, also targeting MST kinases but with different selectivity profiles.
MST3/4 Inhibitors: Other inhibitors in this class may have broader or less selective activity compared to MR24.
MR24 stands out due to its high selectivity, non-cytotoxic nature, and cell permeability, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C26H29ClN6O3 |
|---|---|
Poids moléculaire |
509.0 g/mol |
Nom IUPAC |
8-(4-aminobutyl)-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(1,3-dihydroxypropan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H29ClN6O3/c1-16-5-4-6-23(30-16)17-7-8-20(22(27)12-17)21-11-18-13-29-26(31-19(14-34)15-35)32-24(18)33(25(21)36)10-3-2-9-28/h4-8,11-13,19,34-35H,2-3,9-10,14-15,28H2,1H3,(H,29,31,32) |
Clé InChI |
PIJSEUOSRTYUJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCCCN)NC(CO)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)






![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)

![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)



